

# Ethyl-3-bromopropionate-d4 chemical properties

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## Compound of Interest

Compound Name: **Ethyl-3-bromopropionate-d4**

Cat. No.: **B018681**

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An In-depth Technical Guide to **Ethyl-3-bromopropionate-d4**

## Introduction

**Ethyl-3-bromopropionate-d4** (CAS No. 14341-55-0) is the deuterium-labeled analogue of Ethyl-3-bromopropionate (CAS No. 539-74-2).<sup>[1][2]</sup> This isotopically enriched compound serves as a critical tool for researchers, particularly in the fields of drug metabolism and pharmacokinetics (DMPK), bioanalytical chemistry, and organic synthesis. The substitution of four hydrogen atoms with deuterium at the C2 and C3 positions of the propionate backbone imparts a unique mass signature without significantly altering the molecule's chemical properties, making it an ideal internal standard for mass spectrometry-based quantitative analyses.<sup>[1]</sup>

This guide provides a comprehensive overview of the core chemical properties, synthesis, analytical characterization, and applications of **Ethyl-3-bromopropionate-d4**, with a focus on its practical utility for scientists in drug development.

## Core Chemical and Physical Properties

The primary distinction between **Ethyl-3-bromopropionate-d4** and its non-labeled counterpart is the increased molecular weight due to the presence of four deuterium atoms. This mass shift is fundamental to its application as an internal standard. Most other physical properties are comparable to the unlabeled compound.

Table 1: Comparison of Physicochemical Properties

Property	Ethyl-3-bromopropionate-d4	Ethyl-3-bromopropionate (unlabeled)	Data Source(s)
IUPAC Name	ethyl 3-bromo-2,2,3,3-tetradeuteriopropanoate	ethyl 3-bromopropionate	[2]
Synonyms	Ethyl 3-bromo( <del>agecontent</del> <del>e1205671314=""</del> <del>class="ng-star</del> <del>inserted"&gt;2H_4)propa</del> noate	Ethyl β-bromopropionate, 3-Bromopropionic acid ethyl ester	[3][4]
CAS Number	14341-55-0	539-74-2	[1][5]
Molecular Formula	C <sub>5</sub> H <sub>5</sub> D <sub>4</sub> BrO <sub>2</sub>	C <sub>5</sub> H <sub>9</sub> BrO <sub>2</sub>	[1][6]
Molecular Weight	185.05 g/mol	181.03 g/mol	[1][6]
Appearance	Colorless to light yellow liquid	Colorless to light yellow liquid	[7]
Boiling Point	Not specified; expected to be similar to unlabeled	135-136 °C @ 50 mmHg	[7]
Density	Not specified; expected to be slightly higher than unlabeled	1.412 g/mL at 25 °C	[7]
Refractive Index	Not specified; expected to be similar to unlabeled	n <sub>20/D</sub> 1.452	[7]
Solubility	Soluble in most organic solvents.	Soluble in most organic solvents.	Inferred from structure

## Synthesis and Isotopic Labeling

The synthesis of **Ethyl-3-bromopropionate-d4** requires the introduction of deuterium at specific positions. While the production of the unlabeled compound can be achieved via esterification of 3-bromopropionic acid or hydrobromination of ethyl acrylate, a common strategy for the deuterated version involves starting with a deuterated precursor.<sup>[7]</sup> A plausible and efficient route starts from deuterated succinic acid.

## Proposed Synthetic Pathway

A logical synthesis could involve the monobromination of deuterated succinic acid followed by esterification. This ensures the precise placement of the deuterium atoms.



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Caption: Proposed synthesis of **Ethyl-3-bromopropionate-d4**.

## Causality in Experimental Design

- Starting Material: Succinic acid-d4 is chosen as it provides the deuterated four-carbon backbone required for the final product.
- Step 1: Monobromination: A reaction like the Hunsdiecker reaction or a related variant is selected to replace one carboxylic acid group with a bromine atom, yielding 3-bromopropionic acid-d4. This is a standard transformation in organic chemistry.
- Step 2: Esterification: Fischer esterification with ethanol is a classic, acid-catalyzed method to convert the remaining carboxylic acid into an ethyl ester with high efficiency. The use of a catalytic amount of strong acid like sulfuric acid drives the reaction to completion.

## Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and isotopic enrichment of **Ethyl-3-bromopropionate-d4**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the position and extent of deuteration.

- $^1\text{H}$  NMR: The spectrum of **Ethyl-3-bromopropionate-d4** will show a significant simplification compared to its unlabeled counterpart. The characteristic triplets corresponding to the two methylene groups ( $-\text{CH}_2\text{-Br}$  and  $-\text{CH}_2\text{-COOEt}$ ) will be absent. The only remaining signals will be the quartet and triplet of the ethyl ester group (ethoxy). The absence of signals in the  $\delta$  2.8-3.6 ppm range confirms successful deuteration.
- $^{13}\text{C}$  NMR: The spectrum will show the expected carbon signals. However, the signals for the C2 and C3 carbons will appear as multiplets with reduced intensity due to C-D coupling and the longer relaxation times of deuterated carbons.
- $^2\text{H}$  (Deuterium) NMR: This experiment can be performed to directly observe the deuterium signals, confirming their presence and chemical environment.

## Protocol: NMR Analysis

- Sample Preparation: Dissolve ~5-10 mg of **Ethyl-3-bromopropionate-d4** in ~0.6 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a 5 mm NMR tube.
- Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.
- $^1\text{H}$  NMR Acquisition: Acquire a standard proton spectrum. Pay close attention to the region between  $\delta$  2.5 and 4.0 ppm to verify the absence of proton signals from the propionate backbone.
- $^{13}\text{C}$  NMR Acquisition: Acquire a proton-decoupled  $^{13}\text{C}$  spectrum. An extended acquisition time may be necessary to obtain a good signal-to-noise ratio for the deuterated carbon atoms.
- Data Analysis: Integrate the remaining proton signals to confirm their ratios. Compare the resulting spectra to a reference spectrum of the unlabeled Ethyl-3-bromopropionate to confirm the structural integrity and successful deuteration.

## Mass Spectrometry (MS)

MS is used to confirm the molecular weight and assess isotopic purity.

- Expected Mass: The molecular ion peak ( $[M]^+$ ) should correspond to the mass of the deuterated compound (~185 amu for the  $^{79}\text{Br}$  isotope and ~187 amu for the  $^{81}\text{Br}$  isotope).
- Isotopic Enrichment: High-resolution mass spectrometry (HRMS) can precisely determine the mass and confirm the elemental composition. The relative intensities of the M, M+1, M+2, etc., peaks can be used to calculate the percentage of d4, d3, d2, etc., species present, thereby quantifying isotopic enrichment.

## Protocol: GC-MS Analysis for Purity and Identity

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.
- GC Method:
  - Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25  $\mu\text{m}$ ).
  - Injection: Inject 1  $\mu\text{L}$  with a suitable split ratio (e.g., 50:1).
  - Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
  - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Method:
  - Ionization: Electron Ionization (EI) at 70 eV.
  - Scan Range: Scan from m/z 35 to 250.
- Data Analysis: The resulting chromatogram will indicate chemical purity. The mass spectrum of the main peak should be extracted and analyzed to confirm the molecular weight and fragmentation pattern, which will differ from the unlabeled standard due to the deuterium atoms.

# Applications in Drug Development

The primary role of **Ethyl-3-bromopropionate-d4** is as an internal standard in quantitative bioanalysis.<sup>[1]</sup>

## Internal Standard for LC-MS/MS Assays

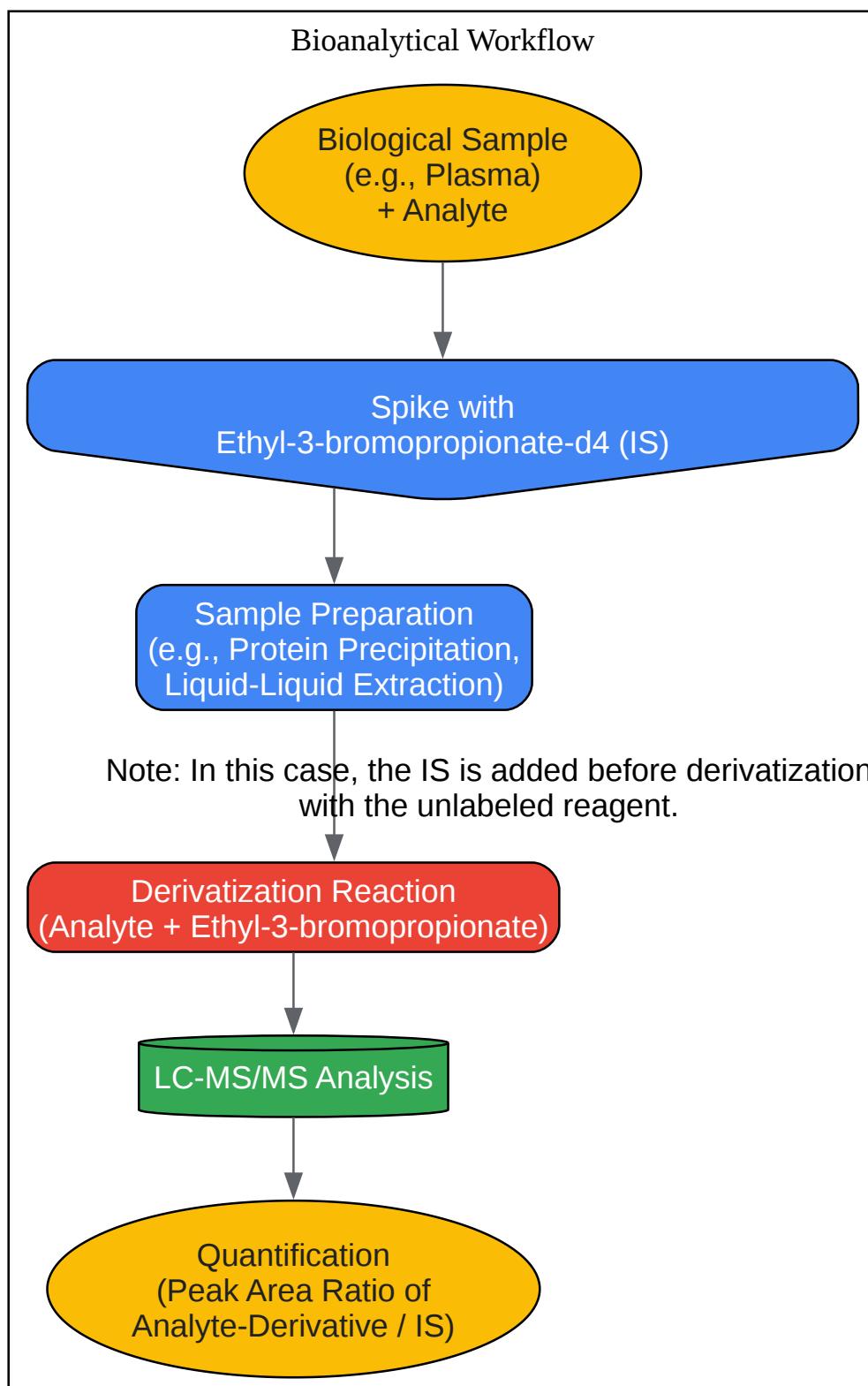
In regulated bioanalysis, an internal standard (IS) is crucial for correcting for variations in sample processing, matrix effects, and instrument response. A stable isotope-labeled (SIL) version of the analyte is the "gold standard" for an IS because it has nearly identical chemical and physical properties to the analyte.

Why it works:

- Co-elution: **Ethyl-3-bromopropionate-d4** will co-elute with any unlabeled analyte during liquid chromatography (LC), meaning it experiences the same matrix effects.
- Extraction Recovery: It will have the same extraction recovery from biological matrices (e.g., plasma, urine) as the analyte.
- Ionization Efficiency: It will ionize with the same efficiency in the mass spectrometer's source.
- Mass Differentiation: It is easily distinguished from the analyte by its higher mass in the mass spectrometer.

## Workflow: Use as an Internal Standard in a Bioanalytical Method

The following workflow describes how the compound would be used to quantify an analyte that has been derivatized with Ethyl-3-bromopropionate.



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Caption: Workflow for using a deuterated standard in bioanalysis.

## Safety, Handling, and Storage

The safety profile of **Ethyl-3-bromopropionate-d4** is considered to be the same as its unlabeled analog.

- **Hazards:** The compound is classified as a skin and eye irritant and may cause respiratory irritation.[8][9] It is a combustible liquid.[6][10]
- **Handling:**
  - Work in a well-ventilated area or a chemical fume hood.[8]
  - Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]
  - Avoid contact with skin, eyes, and inhalation of vapors.[3][8]
  - Keep away from heat, sparks, and open flames.[6][8]
- **Storage:**
  - Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6][11]
  - Recommended storage temperature is often room temperature or cooler (<15°C) in a dark place to prevent degradation.[10]
  - Incompatible with strong oxidizing agents, bases, and reducing agents.[6][8]

## Conclusion

**Ethyl-3-bromopropionate-d4** is a high-value chemical tool for modern scientific research. Its utility as a stable isotope-labeled internal standard is indispensable for the accurate and precise quantification of analytes in complex biological matrices, a cornerstone of pharmaceutical development. The well-understood chemical properties, combined with the distinct mass signature from deuterium labeling, provide researchers with a reliable and robust reagent for demanding analytical applications. Proper understanding of its synthesis, characterization, and handling ensures its effective and safe implementation in the laboratory.

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